molecular formula C11H15ClN2O4 B13605212 methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

Cat. No.: B13605212
M. Wt: 274.70 g/mol
InChI Key: RAANXWNXFJERMB-SBSPUUFOSA-N
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Description

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield methyl(3R)-3-amino-4-(4-aminophenyl)butanoate .

Scientific Research Applications

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15ClN2O4

Molecular Weight

274.70 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1

InChI Key

RAANXWNXFJERMB-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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